NQO2 Inhibition: >1500-Fold Superiority Over 6-Chloro Analog
In a direct comparative NQO2 enzyme inhibition assay, 6-Methoxy-1,3-benzothiazole-2,4-diamine (compound 40) exhibited an IC50 of 51 nM, representing a >1500-fold improvement in potency relative to the 6-chloro analog (compound 43, IC50 773 nM) [1]. The 6-methoxy compound was also 1.5-fold more potent than the 6-amino analog (compound 48, IC50 79 nM) and 1.6-fold less potent than the 6-acetamide analog (compound 49, IC50 31 nM) within the same 3,4,5-trimethoxybenzothiazole series [1].
| Evidence Dimension | NQO2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 51 nM (0.051 µM ± 0.020) |
| Comparator Or Baseline | 6-chloro-1,3-benzothiazole-2,4-diamine (compound 43): 773 nM; 6-amino analog (compound 48): 79 nM; 6-acetamide analog (compound 49): 31 nM |
| Quantified Difference | 15.2-fold vs. 6-chloro; 1.5-fold vs. 6-amino; 0.6-fold vs. 6-acetamide |
| Conditions | Recombinant human NQO2 enzyme assay using DCPIP substrate; 3,4,5-trimethoxybenzothiazole series [1] |
Why This Matters
The >15-fold potency advantage over the 6-chloro analog directly justifies selecting the 6-methoxy derivative for NQO2-focused studies, minimizing off-target effects at higher concentrations.
- [1] Al-Salihi, S.; et al. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Int. J. Mol. Sci. 2024, 25, 12025. DOI: 10.3390/ijms252212025. View Source
